

# Benzquinamide synthesis and chemical properties

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An In-depth Technical Guide to the Synthesis and Chemical Properties of Benzquinamide

#### **Abstract**

Benzquinamide is a benzoquinolizine derivative that has been used as an antiemetic agent, particularly for the prevention and treatment of nausea and vomiting associated with anesthesia and surgery.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, mechanism of action, and pharmacokinetics of benzquinamide. While detailed experimental protocols for its synthesis are not readily available in publicly accessible literature, this document outlines the general synthetic pathway. The guide also presents its physicochemical properties and biological activities in a structured format, including quantitative data in tabular form and visual diagrams of its mechanism of action to serve as a resource for researchers, scientists, and drug development professionals.

# **Chemical and Physical Properties**

**Benzquinamide** is a solid substance with a melting point of 130-131.5°C.[2] It is characterized by its limited water solubility.[2] The chemical structure and key properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of Benzquinamide



Property	Value	Source(s)
IUPAC Name	3-(Diethylcarbamoyl)-9,10- dimethoxy- 1H,2H,3H,4H,6H,7H,11bH- pyrido[2,1-a]isoquinolin-2-yl acetate	[3]
Molecular Formula	C22H32N2O5	[4]
Molecular Weight	404.51 g/mol	[4]
CAS Number	63-12-7	[3]
Melting Point	130-131.5 °C	[2]
Water Solubility	153 mg/L (experimentally determined)	[2]
logP	1.7 - 2.49	[2]
State	Solid	[2]

# Synthesis of Benzquinamide

Detailed, step-by-step experimental protocols for the synthesis of **benzquinamide** are not readily available in the public domain. However, historical patent literature describes its synthesis from 2-oxo-3-(N,N-diethylcarboxamido)-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11b-H-benzopyridocoline. The general pathway involves the reduction of the ketone and subsequent acetylation.

The synthesis can be broadly outlined as follows:

- Reduction: The starting material, a 2-oxo derivative of the benzoquinolizine core, is reduced to the corresponding 2-hydroxy compound.
- Acetylation: The resulting hydroxyl group is then acetylated using an acetylating agent like acetic anhydride in the presence of pyridine to yield the final product, benzquinamide.[5]

Below is a simplified diagram illustrating this synthetic transformation.





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Caption: Generalized synthetic pathway of **Benzquinamide**.

## **Mechanism of Action**

The precise mechanism of action for **benzquinamide**'s antiemetic effects is not fully elucidated. It is known to possess a range of pharmacological activities, including antihistaminic, mild anticholinergic, and sedative properties.[2] Some studies suggest it acts as an antagonist at dopamine D2, D3, and D4 receptors, as well as  $\alpha$ 2-adrenergic receptors.[6] However, other sources indicate its primary mechanism may be through antagonism of muscarinic acetylcholine receptors and histamine H1 receptors.

Table 2: Receptor Binding Affinity (Ki) of Benzquinamide

Receptor	Ki (nM)	Source(s)
Dopamine D2	4,369	[6]
Dopamine D3	3,592	[6]
Dopamine D4	574	[6]
α2A-Adrenergic	1,365	[6]
α2B-Adrenergic	691	[6]
α2C-Adrenergic	545	[6]

The diagram below illustrates the proposed antagonist activity of **benzquinamide** at various receptors, which is believed to contribute to its antiemetic and sedative effects.





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Caption: Proposed mechanism of action of Benzquinamide.

# **Pharmacokinetics**

**Benzquinamide** exhibits incomplete bioavailability when administered via capsule or suppository routes, relative to intramuscular injection.[2] It is metabolized in the liver and has a relatively short half-life.

Table 3: Pharmacokinetic Properties of Benzquinamide

Property	Value	Source(s)
Bioavailability	33-39% (capsule and suppository)	
Protein Binding	58%	_
Metabolism	Hepatic	
Half-life	40 minutes	_



### **Clinical Use and Discontinuation**

**Benzquinamide** was indicated for the prevention and treatment of nausea and vomiting associated with anesthesia and surgery.[1][2] It was typically administered via intramuscular or intravenous routes.[2] The manufacturer discontinued the product for marketing reasons, and no generic versions are currently available.[1] Hypertensive episodes and transient arrhythmias were reported more frequently with intravenous administration, leading to a preference for the intramuscular route.[1]

#### Conclusion

**Benzquinamide** is a historically significant antiemetic agent with a complex pharmacological profile. While its clinical use has ceased, its chemical structure and biological activity remain of interest to medicinal chemists and pharmacologists. This guide has summarized the available technical information on its synthesis and properties, providing a foundation for further research and understanding of this class of compounds.

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